4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
This compound features a cyclopenta[d]pyrimidin-2-one core substituted with a sulfanyl-linked 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl group at position 4 and a pyridin-4-ylmethyl group at position 1. The sulfanyl bridge enhances molecular flexibility and may influence redox activity or metal coordination .
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-21(26-13-10-17-4-1-2-6-19(17)26)15-30-22-18-5-3-7-20(18)27(23(29)25-22)14-16-8-11-24-12-9-16/h1-2,4,6,8-9,11-12H,3,5,7,10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVAWGZKKCDPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as indoline derivatives, pyridine derivatives, and cyclopentapyrimidine derivatives. These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and thiolation, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analog 1: BG15357 (6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one)
- Molecular Formula : C21H18FN3O2S (MW: 395.45 g/mol)
- Key Differences: Core Structure: Replaces the cyclopenta[d]pyrimidinone with a 3,4-dihydropyrimidin-4-one ring, reducing ring strain and altering conformational dynamics.
Structural Analog 2: 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-{[4-(propan-2-yl)phenyl]methyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Molecular Formula : C27H30N4O2S2 (MW: 506.69 g/mol)
- Key Differences: Core Structure: Incorporates a pyrido-thieno-pyrimidinone system, increasing aromaticity and planarity compared to the bicyclic cyclopenta[d]pyrimidinone. Substituents: Azepan-1-yl (7-membered ring) replaces the 2,3-dihydroindole, altering steric bulk and hydrogen-bonding capacity.
- Physicochemical Properties : Higher logP (5.75 vs. ~3–4 estimated for the target compound) suggests greater lipophilicity, favoring blood-brain barrier penetration .
Structural Analog 3: D532-0419 (N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide)
- Molecular Formula : C23H24FN5O3S2 (MW: 517.60 g/mol)
- Key Differences: Core Structure: Replaces pyrimidinone with a 1,2,4-triazole ring, shifting electronic properties and metal-binding affinity. Functional Groups: Methanesulfonamide and allyl groups introduce strong electron-withdrawing effects, contrasting with the pyridinylmethyl group’s basicity.
- Biological Relevance : The sulfonamide group may enhance solubility but reduce passive diffusion compared to the target compound .
Comparative Analysis Table
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s cyclopenta[d]pyrimidinone core may pose synthetic challenges compared to simpler dihydropyrimidinones or triazoles .
- Pharmacological Data Gap : While analogs like BG15357 and D532-0419 have documented biological screening (e.g., kinase assays), specific data for the target compound are absent in the provided evidence .
- Structure-Activity Relationships (SAR) : The pyridin-4-ylmethyl group may enhance selectivity for nicotinic acetylcholine receptors compared to fluorophenyl or azepane groups, but experimental validation is needed .
Biological Activity
The compound 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.4 g/mol. Its structure features a cyclopenta[d]pyrimidin-2-one core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₃S |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 931292-65-8 |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
Anticancer Activity
Recent studies have investigated the anticancer properties of the compound. In a screening of a drug library on multicellular spheroids, it was identified as a novel anticancer agent. The compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Antibacterial Activity
The compound has also shown promising antibacterial activity. In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range. These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation.
- Reactive Oxygen Species (ROS) Production : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Interference with Cell Signaling Pathways : The compound may modulate various signaling pathways that regulate cell survival and death.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Low µM range | Apoptosis induction, cell cycle arrest |
| Antibacterial | S. aureus, E. coli | Low µM range | Disruption of bacterial cell function |
Case Study 1: Anticancer Efficacy
In a study published in 2019, researchers screened a library of compounds for their efficacy against breast cancer cells. The tested compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective treatment option.
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of the compound against multidrug-resistant strains. The results indicated that it could inhibit growth effectively at concentrations comparable to existing antibiotics, suggesting its utility in combating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
